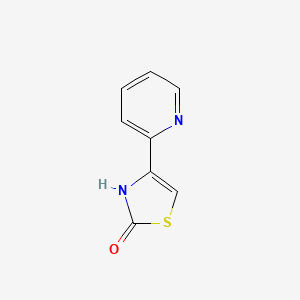

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Description

Properties

IUPAC Name |

4-pyridin-2-yl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRGDFIZZGHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyridine-2-carbothioamide with α-Haloketones

A common approach involves refluxing pyridine-2-carbothioamide with α-haloketones (such as ethyl 2-chloro-3-oxobutanoate) in absolute ethanol for several hours. This leads to the formation of ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate intermediates, which upon further treatment can yield the target thiazolone compound.

Formation of this compound via Cyclization of Hydrazide

The hydrazide intermediate can be cyclized under appropriate conditions (e.g., reflux in ethanol with acetic anhydride or other dehydrating agents) to form the 2,3-dihydro-1,3-thiazol-2-one ring system. This step involves intramolecular cyclization facilitated by the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by ring closure and dehydration.

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 3 | Hydrazide + acetic anhydride, reflux for 2-6 h | Cyclization to form 1,3-thiazol-2-one ring |

Alternative Approaches and Modifications

Reaction with Hydrazonoyl Halides and Related Reagents

Other methods reported involve the reaction of alkylidenecarbodithioates or thiosemicarbazones with hydrazonoyl halides, yielding substituted thiazole derivatives through cyclization and condensation steps. Although these methods often target related thiazole compounds, they provide insight into the reactivity and synthetic flexibility for preparing 1,3-thiazole derivatives with pyridine substituents.

Use of Allyl-Isothiocyanate and Subsequent Cyclization

Treatment of hydrazide derivatives with allyl-isothiocyanate in refluxing ethanol followed by intramolecular cyclization with potassium hydroxide leads to heterocyclic thiazole-related structures, demonstrating alternative pathways for ring formation and substitution.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Hantzsch-type reaction between pyridine-carbothioamide and α-haloketones is a reliable and widely used method for constructing the thiazole ring system with pyridine substituents.

- Hydrazinolysis efficiently converts ester intermediates to hydrazides, which are versatile precursors for further cyclization into thiazolones and related heterocycles.

- Cyclization conditions using acetic anhydride or similar dehydrating agents promote ring closure to form the 2,3-dihydro-1,3-thiazol-2-one core with good yields and purity.

- Alternative methods involving hydrazonoyl halides and carbodithioates expand the scope of substituents and functional groups that can be introduced, allowing for structural diversity in thiazole derivatives.

- The choice of solvent, temperature, and reaction time critically influences the cyclization efficiency and product purity, with ethanol and 2-propanol being preferred solvents for reflux conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one has shown promise in various therapeutic areas:

- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, one study reported an IC value of 5.71 µM against breast cancer cells (MCF-7), outperforming standard treatments like 5-fluorouracil .

- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. A derivative demonstrated effective inhibition against Staphylococcus aureus and Candida albicans in disc diffusion assays .

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties through the modulation of inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes. It binds to active sites of enzymes, effectively blocking their activity and influencing cellular pathways related to cell proliferation and apoptosis .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials. It serves as a building block for synthesizing complex organic compounds and polymers with tailored properties for industrial applications .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Methods for this compound

| Method Description | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of pyridine with α-haloketone | 3-Aminopyridine, Base | High |

| Reaction with thiazole precursors | Thiazole derivatives | Moderate |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and assessed their anticancer activities against several cell lines. The most active derivative exhibited an IC value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial potential of this compound against common pathogens. Utilizing standard disc diffusion methods, several derivatives were tested for their efficacy against both bacterial and fungal strains. Results showed promising activity levels comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related thiazolone derivatives and their distinguishing features, based on substituents and inferred properties:

Structural and Functional Insights:

Electronic Effects: Pyridinyl substituents (as in the target compound) introduce electron-withdrawing effects due to the aromatic nitrogen, which polarizes the thiazolone ring. This contrasts with electron-donating groups like methyl (in 4-(4-Methylphenyl)-derivative), which may stabilize the ring but reduce electrophilicity .

Steric Considerations :

- Bulky substituents (e.g., isopropyl in 5-Methyl-4-(propan-2-yl)-derivative) may hinder interactions with biological targets or metal ions, whereas smaller groups like fluorine allow tighter binding .

Biological Relevance :

- While direct activity data for this compound is lacking, related compounds like 3-(Pyridin-3-yl)-2-thioxothiazolidin-4-one have documented roles in drug discovery, such as enzyme inhibition or metal coordination (e.g., copper complexes in ) .

Synthetic Accessibility :

- The discontinued status of this compound suggests challenges in synthesis or purification compared to simpler analogs like 4-(4-Methylphenyl)-derivative, which remains commercially available .

Biological Activity

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound characterized by a pyridine ring fused with a thiazole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.

Chemical Structure and Synthesis

The molecular structure of this compound includes a thiazole ring fused to a pyridine moiety. The synthesis typically involves a two-step process where appropriate precursors undergo cyclization reactions. One common method involves the reaction of 3-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown enhanced activity against specific bacterial strains, suggesting potential leads for new antibiotics . The presence of the thiazole moiety is believed to contribute to this activity by interacting with bacterial cell targets.

Anticancer Properties

The compound has demonstrated promising anticancer activity in various studies. It has been shown to induce apoptosis in cancer cells and inhibit cell migration, indicating its potential as an anticancer therapeutic agent . Notably, it interacts with key signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .

Enzyme Inhibition

This compound has been identified as an enzyme inhibitor. It can bind to active sites of enzymes like collagen prolyl-4-hydroxylase, thereby modulating their activity and influencing various biochemical processes. This property is particularly relevant in the context of diseases where enzyme regulation is crucial.

The exact mechanism of action for this compound remains partially elucidated. However, it is understood that the compound may inhibit enzyme activity by binding to active or allosteric sites. Additionally, its interactions with cellular signaling pathways suggest that it could affect gene expression and metabolic processes within cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A series of derivatives were tested against various bacterial strains. Results indicated that modifications on the thiazole ring significantly enhanced antimicrobial potency.

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on different cancer cell lines. The compound exhibited IC50 values lower than standard anticancer drugs like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.